REACTION_CXSMILES
|
[C:1]([Si:5]([O:8][C:9]1[CH:14]=[C:13](Br)[CH:12]=[C:11]([Br:16])[CH:10]=1)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.CN([CH:25]=[O:26])C.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C.CO>[Br:16][C:11]1[CH:12]=[C:13]([CH:14]=[C:9]([O:8][Si:5]([C:1]([CH3:2])([CH3:3])[CH3:4])([CH3:6])[CH3:7])[CH:10]=1)[CH:25]=[O:26] |f:3.4|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41.25 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept between −60 and −78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (heptane:dichloromethane (1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)O[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |